[D-Dap(CO-NH-OH)3]degarelix is a synthetic peptide compound derived from degarelix, a well-known gonadotropin-releasing hormone antagonist. This compound is characterized by the incorporation of D-amino acids and a hydroxylamine moiety, which enhances its biological activity and stability compared to its parent compound. The primary function of [D-Dap(CO-NH-OH)3]degarelix is to inhibit the secretion of luteinizing hormone and follicle-stimulating hormone, leading to decreased testosterone production, making it significant in the treatment of hormone-sensitive cancers.
This compound is classified as a peptide drug, specifically a GnRH (gonadotropin-releasing hormone) antagonist. It is synthesized through solid-phase peptide synthesis techniques, which allow for precise control over the sequence and structure of the peptide. The synthesis and characterization of [D-Dap(CO-NH-OH)3]degarelix have been documented in various scientific publications, highlighting its potential applications in medicinal chemistry and endocrinology .
The synthesis of [D-Dap(CO-NH-OH)3]degarelix typically involves solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids while attached to a solid resin support. The process includes several key steps:
The synthesis process may utilize various reagents such as:
The efficiency and yield of the synthesis can be influenced by reaction conditions such as temperature, time, and the choice of resin .
The molecular formula for [D-Dap(CO-NH-OH)3]degarelix is . The structure consists of a backbone formed by D-amino acids linked via peptide bonds, with hydroxylamine groups incorporated into specific positions to enhance binding affinity to GnRH receptors.
[D-Dap(CO-NH-OH)3]degarelix can participate in several chemical reactions:
Common reagents used in these reactions include:
[D-Dap(CO-NH-OH)3]degarelix functions primarily by binding to gonadotropin-releasing hormone receptors located in the pituitary gland. This binding inhibits the release of luteinizing hormone and follicle-stimulating hormone, which are critical for testosterone production. The inhibition leads to reduced levels of testosterone in circulation, thereby affecting hormone-sensitive tissues and tumors.
The molecular targets include:
The physical properties of [D-Dap(CO-NH-OH)3]degarelix include:
Key chemical properties involve:
Data on melting point, boiling point, and specific heat capacity have not been extensively documented but are essential for practical applications in pharmaceuticals .
[D-Dap(CO-NH-OH)3]degarelix has significant applications across various scientific fields:
This compound exemplifies the intersection of synthetic chemistry and biomedical applications, showcasing its potential impact on therapeutic strategies against hormone-related diseases.
[D-Dap(CO-NH⁻OH)₃]degarelix is a synthetic peptide derivative of the gonadotropin-releasing hormone (GnRH) antagonist degarelix. Its systematic name reflects three key modifications:
Table 1: Structural Hierarchy of [D-Dap(CO-NH⁻OH)₃]degarelix
Hierarchy Level | Components |
---|---|
Peptide Backbone | Decapeptide chain with D/L-amino acids |
Residue 3 | D-2,3-Diaminopropionic acid (D-Dap) |
Side Chain | -CONHOH (Hydroxamate group) |
The pharmacophore of GnRH antagonists like degarelix comprises conserved structural features essential for receptor antagonism:
Table 2: Pharmacophore Residues in GnRH Antagonists
Position | Degarelix | [D-Dap(CO-NH⁻OH)₃]degarelix | Function |
---|---|---|---|
1 | D-2Nal | D-2Nal | Hydrophobic anchoring |
2 | D-4Cpa | D-4Cpa | Receptor affinity |
3 | D-3Pal | D-Dap(CO-NH⁻OH) | Modified for chelation |
5 | Aph(Hor) | Aph(Hor) | Hydrogen bonding |
6 | Aph(Cbm) | Aph(Cbm) | Solubility modulation |
The hydroxamate modification at position 3 was engineered to optimize physicochemical and pharmacological properties:
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3